molecular formula C8H17NOSi B14251614 5-Methyl-1-(trimethylsilyl)pyrrolidin-2-one CAS No. 189764-47-4

5-Methyl-1-(trimethylsilyl)pyrrolidin-2-one

Cat. No.: B14251614
CAS No.: 189764-47-4
M. Wt: 171.31 g/mol
InChI Key: RNUCEQXLCSLPFR-UHFFFAOYSA-N
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Description

5-Methyl-1-(trimethylsilyl)pyrrolidin-2-one is a heterocyclic organic compound that belongs to the class of pyrrolidinones It is characterized by a five-membered lactam ring with a trimethylsilyl group attached to the nitrogen atom and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-1-(trimethylsilyl)pyrrolidin-2-one can be synthesized by refluxing a mixture of 2-pyrrolidinone, triethylamine, and trimethylchlorosilane in benzene . The reaction typically involves the formation of a silyl ether intermediate, which subsequently undergoes cyclization to form the desired pyrrolidinone derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1-(trimethylsilyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidinones depending on the reagents used.

Scientific Research Applications

5-Methyl-1-(trimethylsilyl)pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-1-(trimethylsilyl)pyrrolidin-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5-Methyl-1-(trimethylsilyl)pyrrolidin-2-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical reactivity and stability. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for developing new pharmaceuticals.

Properties

CAS No.

189764-47-4

Molecular Formula

C8H17NOSi

Molecular Weight

171.31 g/mol

IUPAC Name

5-methyl-1-trimethylsilylpyrrolidin-2-one

InChI

InChI=1S/C8H17NOSi/c1-7-5-6-8(10)9(7)11(2,3)4/h7H,5-6H2,1-4H3

InChI Key

RNUCEQXLCSLPFR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)N1[Si](C)(C)C

Origin of Product

United States

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